Cetyl glycidyl ether

Description

Significance of Glycidyl (B131873) Ethers as Reactive Building Blocks in Organic Synthesis

Glycidyl ethers, as a class of compounds, are distinguished by the presence of a glycidyl group, which contains a highly strained three-membered epoxide ring. solubilityofthings.com This structural feature makes them highly reactive towards nucleophiles, such as amines, alcohols, and thiols, through ring-opening reactions. smolecule.com This reactivity is the cornerstone of their significance in organic synthesis, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. solubilityofthings.com

The versatility of glycidyl ethers is further highlighted by their role as intermediates in the production of a wide array of chemicals, including surfactants and epoxy resins. chalmers.se The R group attached to the glycidyl ether can be tailored to achieve desired properties in the final product. chalmers.se For instance, in the synthesis of surfactants, the epoxide group can be reacted with a polar headgroup. chalmers.se This adaptability makes glycidyl ethers valuable tools for chemists in designing and synthesizing molecules with specific functionalities.

The synthesis of glycidyl ethers themselves is a well-established process, commonly involving the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base. This reaction, often a Williamson ether synthesis, proceeds via nucleophilic attack of the deprotonated alcohol on epichlorohydrin, followed by intramolecular cyclization to form the epoxide ring. Modern synthetic methods have also explored solvent-free conditions using a solid base and a phase-transfer catalyst, which offers a more environmentally friendly and efficient route to these important building blocks. chalmers.segoogle.com

Overview of Cetyl Glycidyl Ether as a Unique Long-Chain Aliphatic Epoxide

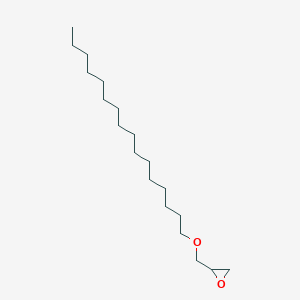

This compound, also known as hexadecyl glycidyl ether, is chemically defined by the molecular formula C19H38O2. nih.gov Its structure consists of a long, hydrophobic C16 alkyl (cetyl) chain linked to a reactive glycidyl group. This combination of a long aliphatic chain and a terminal epoxide ring gives this compound its unique properties and sets it apart from other glycidyl ethers.

The long alkyl chain imparts significant hydrophobicity to the molecule. nih.govresearchgate.net This characteristic is particularly relevant in its use as a reactive diluent in epoxy resin formulations, where it not only reduces viscosity for easier processing but also enhances the flexibility and hydrophobicity of the cured materials. The presence of the long chain can also influence the glass transition temperature of polymer networks.

The synthesis of this compound typically involves the reaction of cetyl alcohol with epichlorohydrin under alkaline conditions, often using a base like sodium hydroxide (B78521). smolecule.com The reaction proceeds through the formation of the cetyl alkoxide ion, which then acts as a nucleophile, attacking the epichlorohydrin to form the ether linkage and the epoxide ring. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.50 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | ~26.3 °C |

| Boiling Point | 169-172 °C at 1.8 Torr |

Note: The data in this table is compiled from various sources. smolecule.com

Current Research Landscape and Future Trajectories for this compound Studies

The current research landscape for this compound is expanding, driven by its potential in polymer chemistry and material science. A significant area of investigation is its use as a monomer in polymerization reactions. smolecule.com Specifically, long-chain alkyl glycidyl ethers like this compound are valuable for anionic ring-opening polymerization (AROP) to produce apolar aliphatic polyethers. nih.govresearchgate.net These hydrophobic polymers can be combined with hydrophilic polymers, such as polyethylene (B3416737) glycol, to create amphiphilic block copolymers. nih.govresearchgate.net

These amphiphilic copolymers are of great interest for a variety of applications due to their ability to form micelles and other self-assembled structures in aqueous solutions. nih.govresearchgate.net Research is exploring their use as viscosity enhancers, components of supramolecular hydrogels, and polymeric surfactants. nih.govresearchgate.net The controlled polymerization of long-chain epoxides allows for precise tuning of the hydrophilic-lipophilic balance, making these materials promising for specialized applications like co-surfactants in microemulsion systems. nih.govresearchgate.net

Future research is likely to focus on several key areas. The development of new and more efficient polymerization techniques for long-chain glycidyl ethers will continue to be a priority. researchgate.net Further exploration of the properties and applications of the resulting amphiphilic polyethers is expected, particularly in biomedical fields for applications such as drug and gene delivery. smolecule.com Additionally, the modification of polysaccharides with this compound to impart new functionalities, such as antibacterial properties, presents another promising avenue for future studies. As the demand for advanced materials with tailored properties grows, the unique characteristics of this compound position it as a valuable compound for continued scientific investigation.

Properties

IUPAC Name |

2-(hexadecoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19-18-21-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUMRMCHAJVDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880874 | |

| Record name | Cetyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-99-8 | |

| Record name | Hexadecyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15965-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[(hexadecyloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(hexadecyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T11C352FYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Cetyl Glycidyl Ether

Established Synthetic Routes and Mechanistic Investigations

The most common and well-documented method for synthesizing cetyl glycidyl (B131873) ether involves the reaction of cetyl alcohol with epichlorohydrin (B41342). smolecule.com This process is a cornerstone of its industrial production and has been the subject of mechanistic studies to optimize reaction conditions and yields.

Nucleophilic Substitution Reactions: Cetyl Alcohol and Epichlorohydrin Pathway

The synthesis of cetyl glycidyl ether is achieved through a nucleophilic substitution reaction, typically under alkaline conditions, where cetyl alcohol reacts with epichlorohydrin. smolecule.com This reaction is generally conducted at moderately elevated temperatures, ranging from 50°C to 100°C, to ensure a balance between the reaction rate and the minimization of side reactions. The mechanism proceeds in two key steps: the formation of a cetyl alkoxide ion and the subsequent intramolecular cyclization to form the final epoxide ring.

The initial step in the synthesis is the deprotonation of cetyl alcohol by a strong base, most commonly sodium hydroxide (B78521) (NaOH), to form the highly nucleophilic cetyl alkoxide ion. smolecule.comlibretexts.org This intermediate is crucial as its formation significantly enhances the nucleophilicity of the oxygen atom, preparing it to attack the electrophilic epichlorohydrin molecule. libretexts.org The reaction is typically carried out in the presence of the base, which facilitates the creation of the alkoxide.

Reaction Scheme: Formation of Cetyl Alkoxide Ion

Following its formation, the cetyl alkoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epichlorohydrin molecule. wordpress.com This initial nucleophilic attack leads to the ring-opening of the epoxide in epichlorohydrin and the formation of a chlorohydrin intermediate. Subsequently, under the influence of the basic conditions, an intramolecular cyclization occurs. The alkoxide ion within the chlorohydrin intermediate attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the stable three-membered epoxide ring of this compound. d-nb.info

Formation of the Cetyl Alkoxide Ion Intermediate

Phase-Transfer Catalysis (PTC) in Glycidyl Ether Synthesis

Phase-transfer catalysis (PTC) has emerged as a highly effective technique to enhance the synthesis of glycidyl ethers, including this compound. researchgate.net This method is particularly useful in reactions involving immiscible reactants, such as the aqueous solution of the base and the organic phase containing the alcohol and epichlorohydrin. d-nb.info PTC facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs, thereby increasing the reaction rate and yield. tandfonline.com

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and cetyltrimethylammonium bromide, are commonly employed as phase-transfer catalysts in the synthesis of glycidyl ethers. researchgate.netgoogle.com These salts possess a lipophilic cation that can pair with the alkoxide anion, forming an ion pair that is soluble in the organic phase. tandfonline.com This allows the alkoxide to be transported across the phase boundary to react with the epichlorohydrin. chalmers.se The catalytic activity of these salts can be influenced by the length of their alkyl chains, with longer chains sometimes leading to increased reaction yields. scirp.org

Common Quaternary Ammonium Salts in Glycidyl Ether Synthesis

| Catalyst Name | Chemical Formula |

|---|---|

| Tetrabutylammonium Bromide (TBAB) | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ |

| Cetyltrimethylammonium Bromide | [CH₃(CH₂)₁₅N(CH₃)₃]⁺Br⁻ |

This table provides examples of commonly used quaternary ammonium salts in the synthesis of glycidyl ethers.

In a push towards more environmentally friendly and efficient processes, significant advancements have been made in developing solvent-free synthetic methods for glycidyl ethers. researchgate.net These approaches eliminate the need for organic solvents, which can be hazardous and costly to handle and dispose of. chalmers.se In a typical solvent-free process, the reaction between the fatty alcohol, epichlorohydrin, a solid base (like sodium hydroxide beads), and a phase-transfer catalyst is carried out directly. google.com This method offers several advantages, including simplified product purification, as the solid by-products like sodium chloride can be easily removed by filtration. researchgate.net Research has shown that high yields of glycidyl ethers, such as octyl and octadecyl glycidyl ether (a close analog to this compound), can be achieved under these conditions, with reported yields of 92.0% and 91.7% respectively. researchgate.net

Key Parameters in Solvent-Free Glycidyl Ether Synthesis

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Reactant Molar Ratio (Alcohol:Epichlorohydrin:NaOH) | Varies, e.g., 1:1.5:1.5 | Affects conversion and yield |

| Catalyst Loading (mol% relative to alcohol) | e.g., 5 mol% | Influences reaction rate |

| Temperature | 30°C - 70°C | Balances reaction speed and side reactions |

This interactive table summarizes key reaction parameters and their general influence on the solvent-free synthesis of glycidyl ethers. rsc.org

Role of Quaternary Ammonium Salts as Phase-Transfer Catalysts

Influence of Reaction Parameters on Synthesis Outcomes

The efficiency and selectivity of this compound synthesis are significantly influenced by several key reaction parameters, including temperature, reaction duration, the stoichiometric ratio of reactants, and the choice and concentration of a catalyst. Careful optimization of these factors is crucial for maximizing product yield and purity.

Optimization of Temperature and Reaction Duration

The optimal temperature range for the synthesis of this compound is typically reported to be between 50°C and 70°C. smolecule.com A study on a solvent-free synthesis of similar glycidyl ethers found that a temperature of 70°C for 7 hours in the presence of a phase-transfer catalyst resulted in high yields (92-98%). rsc.org Another study on octyl glycidyl ether synthesis identified 40°C as an optimal temperature, achieving a high yield of 92.0% in 3.5 hours. dss.go.th Lowering the temperature to 20°C also resulted in a high yield but required a significantly longer reaction time of 12 hours. dss.go.th The duration of the reaction is intrinsically linked to the temperature, with lower temperatures necessitating longer reaction times to achieve complete conversion.

| Temperature (°C) | Reaction Duration (hours) | Yield (%) | Reference |

|---|---|---|---|

| 20 | 12 | 91.6 | dss.go.th |

| 40 | 3.5 | 92.0 | dss.go.th |

| 50-70 | Several hours | Not specified | smolecule.com |

| 70 | 7 | 92-98 | rsc.org |

| 70 | Not specified | 80.0 | dss.go.th |

Impact of Stoichiometric Ratios of Reactants

The molar ratio of the reactants—cetyl alcohol, epichlorohydrin, and the base—is a critical factor in determining the yield and purity of this compound. An excess of epichlorohydrin is often used to drive the reaction towards completion and maximize the conversion of cetyl alcohol. For instance, in the synthesis of other glycidyl ethers, molar ratios of alcohol to epichlorohydrin of 1:2 have been employed. google.com

The amount of base, typically sodium hydroxide, must also be carefully controlled. Sufficient base is required to deprotonate the cetyl alcohol, forming the reactive alkoxide, and to neutralize the hydrochloric acid generated during the ring-closure step. However, an excessive amount of base can promote the formation of by-products. In the synthesis of octyl glycidyl ether, a molar ratio of alcohol to sodium hydroxide of 1:1.5 was found to be effective. dss.go.th Research on other glycidyl ethers suggests that the molar ratio of epichlorohydrin to sodium hydroxide can range from 1:1 to 1:1.3. google.com

| Reactant Ratio (Alcohol:Epichlorohydrin:Base) | Resulting Yield/Observation | Reference |

|---|---|---|

| 1:2:1.5 | High yield for octyl glycidyl ether | dss.go.th |

| 1:2:3 | Yields between 39-76% in the presence of aqueous base and hexane | google.com |

| 1:3:Not specified (with excess epichlorohydrin) | Drives reaction to completion for (R)-glycidyl 1-naphthyl ether | |

| Not specified (Epichlorohydrin:NaOH = 1:1 to 1.3) | Effective for allyl glycidyl ether synthesis | google.com |

Effects of Catalyst Selection and Concentration

The use of a catalyst can significantly enhance the reaction rate and selectivity of this compound synthesis. Phase-transfer catalysts (PTCs) are commonly employed in this reaction. chalmers.se These catalysts facilitate the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. chalmers.se Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and cetyl trimethyl ammonium bromide, are effective PTCs for this synthesis. chalmers.seresearchgate.net

The concentration of the catalyst is a key variable. While a higher catalyst concentration can increase the reaction rate, there is an optimal range beyond which the benefits may diminish or even become detrimental. For the synthesis of octyl glycidyl ether, a catalyst (TBAB) concentration of 0.00625 to 0.05 moles per mole of alcohol was investigated. dss.go.th In another study, the use of a phase-transfer catalyst was shown to increase the yield of glycidyl ethers. researchgate.net The choice of catalyst can also influence the reaction; for example, tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) was found to give better yields than tetrabutylammonium bromide (TBAB) in one study due to the hydrogen sulfate ion being a slightly better leaving group. rsc.org

| Catalyst | Concentration | Effect on Yield/Reaction | Reference |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | 0.00625 to 0.05 mol per mol of alcohol | Effective for octyl glycidyl ether synthesis | dss.go.th |

| Quaternary ammonium salts | Not specified | Enhance reaction rate and selectivity | |

| Tetrabutylammonium hydrogen sulfate (TBAHS) | Not specified | Higher yields compared to TBAB | rsc.org |

| Tin(IV) chloride | Not specified | Used in some industrial processes, but is highly corrosive | chalmers.se |

Analysis of By-product Formation and Purity Control in Synthesis

The synthesis of this compound can be accompanied by the formation of various by-products, which can affect the purity and performance of the final product. The primary by-products often arise from the hydrolysis of the epoxide ring of either the product or the epichlorohydrin reactant. This can lead to the formation of diols. Another potential side reaction is the formation of diglycidyl ethers or other oligomeric species. chalmers.se

Chromatographic Purification Techniques

To achieve high purity, this compound is often purified using chromatographic techniques. Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a common laboratory-scale method for separating the desired product from unreacted starting materials and by-products. The choice of eluent is critical for effective separation.

For analytical purposes, gas chromatography (GC) with a flame ionization detector (FID) is a reliable technique for quantifying the purity of this compound and identifying volatile impurities. dss.go.th High-performance liquid chromatography (HPLC) with UV detection can also be employed, particularly for less volatile components.

Evaluation of Reaction Selectivity

The selectivity of the synthesis refers to the ability to form the desired this compound over other possible products. Reaction selectivity is influenced by the same parameters that affect the yield, including temperature, stoichiometry, and catalysis. For instance, using a solid acid catalyst in the ring-opening step of allyl glycidyl ether synthesis was shown to improve selectivity and result in a product with a high epoxy value and low organic chlorine content. google.com

Controlling the water content in the reaction mixture is crucial for preventing the hydrolysis of the epoxide ring, which is a major factor in reducing selectivity. A solvent-free synthesis method, which eliminates the use of water and organic solvents, can lead to the formation of solid by-products that are easily removed by filtration, thereby improving the purity and yield of the final product. researchgate.net

Advanced Chemical Reactivity and Derivatization of Cetyl Glycidyl Ether

Epoxide Ring-Opening Reactions and Mechanism

The high reactivity of the three-membered epoxide ring in cetyl glycidyl (B131873) ether is attributed to significant ring strain, estimated to be around 13 kcal/mol. masterorganicchemistry.com This inherent strain makes the compound susceptible to nucleophilic attack, leading to the cleavage of the C-O bonds and the formation of more stable, open-chain derivatives. echemi.com The mechanism of this ring-opening reaction is highly dependent on the reaction conditions, specifically whether they are acidic or basic. echemi.com

Under basic or neutral conditions, the reaction proceeds via an S\textsubscript{N}2 mechanism. masterorganicchemistry.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring. echemi.com Due to steric hindrance from the long cetyl chain, this attack preferentially occurs at the less substituted carbon atom of the epoxide. masterorganicchemistry.comechemi.com This results in an inversion of stereochemistry if the attacked carbon is chiral. masterorganicchemistry.com

In contrast, under acidic conditions, the oxygen atom of the epoxide is first protonated. echemi.com This protonation enhances the electrophilicity of the epoxide ring's carbon atoms, making them more susceptible to attack by even weak nucleophiles. echemi.com The nucleophilic attack then generally occurs at the more substituted carbon atom, as this position can better stabilize the partial positive charge that develops in the transition state, leading to a carbocation-like intermediate. echemi.com

Nucleophilic Attack by Amines, Alcohols, and Thiols

The epoxide ring of cetyl glycidyl ether readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. smolecule.com These reactions are fundamental to the synthesis of a wide array of functionalized derivatives.

Amines: Primary and secondary amines are effective nucleophiles that attack the epoxide ring, leading to the formation of amino alcohols. mdpi.com The reaction with a primary amine can potentially proceed twice, with the initially formed secondary amine reacting with another epoxide molecule. mdpi.com This reactivity is foundational in the creation of epoxy-amine adducts and polymers. google.comresearch-solution.com The inherent nucleophilicity of amines often allows this reaction to proceed without the need for a catalyst. mdpi.com

Alcohols: In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, resulting in the formation of an ether and a hydroxyl group. masterorganicchemistry.comlibretexts.org The synthesis of symmetrical ethers can be achieved through the acid-catalyzed dehydration of primary alcohols, where one alcohol molecule is protonated to form a good leaving group, and another acts as the nucleophile. masterorganicchemistry.com

Thiols: Thiols, the sulfur analogs of alcohols, are also potent nucleophiles that react with epoxides to yield thioethers. libretexts.org These reactions can be carried out under basic conditions, where the thiol is deprotonated to form a more nucleophilic thiolate anion. libretexts.org The reaction typically proceeds via an S\textsubscript{N}2 mechanism, attacking the less sterically hindered carbon of the epoxide. jsta.cl

Formation of Diverse Functionalized Glycidyl Derivatives

The ring-opening reactions of this compound provide a versatile platform for the synthesis of a wide range of functionalized derivatives. The specific product formed is determined by the nature of the nucleophile used in the reaction.

| Nucleophile | Product Type | General Structure |

| Amine (R-NH₂) | Amino alcohol | R-NH-CH₂-CH(OH)-CH₂-O-C₁₆H₃₃ |

| Alcohol (R-OH) | Ether alcohol | R-O-CH₂-CH(OH)-CH₂-O-C₁₆H₃₃ |

| Thiol (R-SH) | Thioether alcohol | R-S-CH₂-CH(OH)-CH₂-O-C₁₆H₃₃ |

These reactions are crucial for creating molecules with specific properties for various applications, such as surfactants, emulsifiers, and intermediates in the synthesis of more complex molecules. smolecule.com The long cetyl chain imparts hydrophobicity, while the newly introduced functional group from the nucleophile can introduce hydrophilicity or other desired chemical properties. researchgate.net

Oxidation and Reduction Pathways of the Epoxide Group

The epoxide moiety of this compound can also undergo oxidation and reduction reactions, further expanding its synthetic utility.

Synthesis of Corresponding Glycidyl Esters via Oxidation

Oxidation of this compound can lead to the formation of the corresponding glycidyl esters. smolecule.com This transformation typically involves the use of oxidizing agents that can cleave the C-C bond of the epoxide ring or oxidize the secondary alcohol that would be formed after a ring-opening reaction. While direct oxidation of the intact epoxide to an ester is less common, the term can also refer to the esterification of the hydroxyl group present in ring-opened derivatives. The formation of glycidyl esters from vegetable oils at high temperatures is a known process. ovid-verband.de

Preparation of Cetyl Alcohol Derivatives via Reduction

The reduction of the epoxide ring in this compound can yield cetyl alcohol derivatives. smolecule.com This reaction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The hydride ion (H⁻) from the reducing agent acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring in an S\textsubscript{N}2-like manner. masterorganicchemistry.com A subsequent workup with a proton source neutralizes the resulting alkoxide to form the alcohol. masterorganicchemistry.com This pathway provides a method to synthesize substituted propanol (B110389) derivatives with a cetyl ether linkage.

Substitution Reactions Involving the Epoxide Moiety

The epoxide group of this compound can participate in substitution reactions where the entire epoxide moiety is either displaced or transformed. smolecule.com These reactions are distinct from ring-opening reactions as they may involve the cleavage of the ether linkage to the cetyl group or substitution at the carbon atoms of the glycidyl group without necessarily opening the ring in a single step. For instance, under certain conditions, the ether linkage could be cleaved and replaced by another functional group. However, the most common reactions involving the epoxide are ring-opening additions due to the high reactivity of the strained ring. echemi.com

Comparative Reactivity Studies with Analogous Glycidyl Ethers

The reactivity of glycidyl ethers is not uniform and is significantly influenced by the nature of the substituent attached to the ether oxygen. Comparative studies involving this compound and its analogues, such as those with aromatic or shorter alkyl chains, reveal the profound impact of steric and electronic factors on their chemical behavior.

The reaction kinetics of glycidyl ethers are heavily dependent on both steric and electronic effects imparted by their substituents.

Steric Hindrance: The long C16 alkyl chain in this compound creates significant steric bulk, which can impede the approach of nucleophiles to the epoxide ring. This steric hindrance generally leads to slower reaction kinetics compared to glycidyl ethers with smaller substituents. For instance, studies comparing glycidyl ethers with bulky groups, such as biphenyl (B1667301) or naphthyl substituents, confirm that increased steric bulk retards reaction rates. In contrast, glycidyl ethers with less bulky groups, like butyl or allyl groups, tend to exhibit faster reaction kinetics under similar conditions. The significant steric hindrance of the trityl group in trityl glycidyl ether, for example, dramatically influences its polymerization behavior when compared to less hindered monomers. nih.gov

Electronic Effects: The electronic nature of the substituent group plays a crucial role in modulating the reactivity of the epoxide ring. The alkyl chain in this compound is electron-donating, which slightly deactivates the epoxide ring towards nucleophilic attack compared to analogues with electron-withdrawing groups. Aromatic glycidyl ethers, such as phenyl glycidyl ether, often show enhanced reactivity due to the electron-withdrawing nature of the phenyl group, which polarizes the C-O bonds of the epoxide ring and makes the carbon atoms more electrophilic. This effect is even more pronounced with stronger electron-withdrawing groups. Conversely, electron-donating groups can increase the nucleophilicity of phenoxide ions in certain reactions, but in the context of the epoxide ring itself, they tend to reduce reactivity. nih.gov

The interplay of these effects is summarized in the table below, comparing this compound with other representative glycidyl ethers.

| Glycidyl Ether | Substituent Group | Dominant Effect | Impact on Reactivity |

| This compound | Cetyl (C16H33) | Steric Hindrance | Reduced reactivity |

| Butyl Glycidyl Ether | Butyl (C4H9) | Lower Steric Hindrance | Higher reactivity than CGE researchgate.net |

| Phenyl Glycidyl Ether | Phenyl (C6H5) | Electronic (Withdrawing) | Enhanced reactivity |

| o-Cresyl Glycidyl Ether | o-Cresyl (CH3C6H4) | Steric & Electronic | Balanced/Moderate reactivity |

| Biphenyl Glycidyl Ether | Biphenyl (C6H5C6H4) | Significant Steric Hindrance | Reduced reactivity |

The ring-opening of epoxides is their most characteristic reaction, proceeding readily with a variety of nucleophiles. researchgate.net The reactivity in a series of glycidyl ethers is influenced by the factors discussed previously, leading to observable trends.

Research indicates a general reactivity hierarchy among common epoxides. For example, one study established the following order of decreasing reactivity: epichlorohydrin (B41342) > styrene (B11656) oxide > (R)-Glycidyl 1-naphthyl ether > phenyl glycidyl ether > allyl glycidyl ether. The high reactivity of epichlorohydrin is attributed to the strong electron-withdrawing effect of the chlorine atom.

In the context of aliphatic glycidyl ethers, the length of the alkyl chain is a key determinant of reactivity. Long-chain glycidyl ethers like this compound (often included in the C12-C14 glycidyl ether category for application comparisons) are generally less reactive than their short-chain counterparts like butyl glycidyl ether. researchgate.net This is primarily due to increased steric hindrance from the longer chain.

Difunctional glycidyl ethers, such as 1,4-butanediol (B3395766) diglycidyl ether, introduce an additional reactive site, which affects curing behavior and the properties of the resulting polymer network, often increasing the crosslinking density compared to monofunctional diluents like this compound. researchgate.net In anionic ring-opening copolymerization with ethylene (B1197577) oxide, glycidyl ethers can exhibit slightly higher reactivity, a phenomenon attributed to a "crown ether effect" where the ether side-chains can complex the counterion. d-nb.info

The following table illustrates the general reactivity trend for the ring-opening of various glycidyl ethers with a common nucleophile.

| Glycidyl Ether | Class | Relative Reactivity | Key Influencing Factor |

| Epichlorohydrin | Halogenated | Very High | Strong electronic-withdrawing effect |

| Phenyl Glycidyl Ether | Aromatic | High | Electronic-withdrawing effect |

| Butyl Glycidyl Ether | Short-chain Aliphatic | Moderate | Low steric hindrance researchgate.net |

| Allyl Glycidyl Ether | Unsaturated Aliphatic | Moderate | Electronic nature of allyl group |

| This compound | Long-chain Aliphatic | Low | High steric hindrance |

Influence of Steric Hindrance and Electronic Effects on Reaction Kinetics

Advanced Derivatization Strategies for Novel Chemical Entities

The reactive epoxide ring of this compound serves as a gateway for synthesizing a variety of functionalized molecules. Advanced derivatization strategies leverage this reactivity to create complex chemical entities with tailored properties for specific, high-value applications.

A significant derivatization pathway for glycidyl ethers is aminolysis, the ring-opening reaction with an amine. This reaction can be a key step in the multi-stage synthesis of complex amide derivatives, such as ceramides. A patented method describes the synthesis of Ceramide E, where a glycidyl ether derived from cetyl alcohol (n-hexadecanol) is a central intermediate. google.com

The synthesis proceeds through the following general steps:

Epoxidation: Cetyl alcohol is first converted to its corresponding glycidyl ether. A common laboratory and industrial method involves reaction with epichlorohydrin in the presence of a base like sodium hydroxide (B78521). An alternative route involves the etherification of the alcohol with allyl bromide, followed by oxidation of the allyl group (e.g., with m-chloroperoxybenzoic acid) to form the epoxide ring. google.com

Aminolysis (Ring-Opening): The resulting this compound is reacted with an amine, such as ethanolamine. The amine's nucleophilic nitrogen atom attacks one of the epoxide carbons, opening the ring to form a secondary amine derivative, specifically a β-amino alcohol. google.com

Amidation: The secondary amine derivative is then reacted with an alkyl carboxylate, such as methyl palmitate, in the presence of a base. This final aminolysis of the ester forms the desired amide bond, yielding the target ceramide derivative. google.com

This synthetic route is notable for its use of conventional reagents and relatively mild conditions, offering strong operability and high purity of the final product. google.com

This compound is a crucial starting material for the synthesis of lipophilic polyamines, which are investigated for their potential as antitumor agents. The long cetyl chain imparts lipophilicity, which can enhance the cellular uptake of these modified polyamines.

A direct and effective method for preparing these compounds involves the amination of this compound with a polyamine.

Reaction: The key reaction is the nucleophilic ring-opening of this compound using a polyamine such as norspermine or triethylenetetramine. This reaction is often catalyzed, for instance by calcium triflate, to facilitate the formation of the C-N bond.

Product: The reaction typically involves the addition of one or more this compound molecules to the primary and/or secondary amine groups of the polyamine backbone. This results in the formation of a polyamine structure decorated with lipophilic cetyl chains and hydroxyl groups from the opened epoxide ring.

Significance: These lipophilic derivatives are designed to interact with polyamine biosynthesis pathways, which are often upregulated in cancer cells, thereby potentially blocking cell growth. The ability to attach long alkyl chains via the stable ether linkage provided by the glycidyl ether chemistry is fundamental to this approach.

This strategy represents a powerful method for expanding the library of synthetic polyamine derivatives available for biomedical and therapeutic research.

Polymer Science and Materials Engineering Applications of Cetyl Glycidyl Ether

Cetyl Glycidyl (B131873) Ether as a Reactive Monomer in Polymer Synthesis

The epoxide ring of cetyl glycidyl ether is susceptible to ring-opening polymerization, making it a valuable monomer for synthesizing a variety of polymers. smolecule.com This reactivity allows for its incorporation into polymer backbones, where the long cetyl side chain can impart specific properties such as hydrophobicity and controlled crystallinity.

Anionic ring-opening polymerization (AROP) is a primary method for polymerizing alkyl glycidyl ethers. The mechanism typically involves an alkoxide initiator that attacks the less sterically hindered carbon of the epoxide ring, leading to ring opening and the formation of a new alkoxide active center, which can then propagate by reacting with subsequent monomer units. acs.org

A common challenge in the AROP of alkylated epoxides is the potential for chain transfer reactions to the monomer. vot.pl This can limit the achievable molecular weight. vot.pl The mechanism for this transfer involves the abstraction of a proton from the monomer by the highly basic alkoxide chain end. vot.pl However, controlled polymerization of long-chain alkyl glycidyl ethers can be achieved. For instance, the addition of a crown ether, such as 18-crown-6, can enable controlled AROP by complexing with the cation (e.g., K+) of the initiator, leading to well-defined polymers. rsc.orgresearchgate.net Density functional calculations and experimental results suggest that the AROP mechanism often begins with the coordination of the Lewis basic epoxide to the counter-ion of the initiator. acs.org

Various techniques have been developed to exert control over the polymerization of alkyl glycidyl ethers, enabling the synthesis of polymers with specific molecular weights, low dispersity, and defined architectures. acs.orgnih.gov Monomer-activated AROP, using an initiator like an onium salt in conjunction with an activator such as triisobutylaluminum, allows for the synthesis of poly(glycidyl ether)s with adjustable molecular weights and defined end groups. researchgate.net This method can achieve higher molecular weights compared to conventional oxyanionic polymerization. researchgate.net

The choice of polymerization conditions, particularly temperature, is crucial. For some systems, like poly(allyl glycidyl ether), polymerization temperatures below 40°C can minimize side reactions, such as isomerization, leading to highly controlled molar masses and low polydispersity indices. nih.gov The use of specific initiators and conditions allows for the creation of diverse polymer architectures, including statistical copolymers, diblock and triblock structures, and star-shaped polymers. acs.orgnih.gov These controlled polymerization techniques are essential for tailoring the material properties for specific applications. acs.orgnih.gov

This compound can be polymerized to form homopolymers, specifically poly(this compound), which are hydrophobic materials. Research has demonstrated the synthesis of such homopolymers with molecular weights in the range of 4,000 to 9,000 g/mol . rsc.orgresearchgate.net These homopolymers exhibit melting temperatures related to the crystallization of their long alkyl side chains. rsc.org

More commonly, this compound is used to create amphiphilic copolymers by polymerizing it with hydrophilic monomers. researchgate.net A prominent example is the synthesis of ABA triblock copolymers, where a central hydrophilic block, like poly(ethylene glycol) (PEG), is flanked by hydrophobic blocks of poly(this compound). rsc.orgresearchgate.net These amphiphilic copolymers can self-assemble in aqueous solutions to form structures like micelles and hydrogels. rsc.orgresearchgate.net The combination of hydrophobic and hydrophilic monomers in block copolymers allows for the creation of materials with tunable properties, finding use as polymeric surfactants and in the formation of supramolecular hydrogels. researchgate.net The synthesis of such copolymers often employs AROP, using macroinitiators like deprotonated PEG. researchgate.net

Controlled Polymerization Techniques for Molecular Weight and Architecture Control

Role as a Reactive Diluent and Modifier in Epoxy Resin Formulations

This compound is widely utilized as a reactive diluent in epoxy resin systems. Unlike non-reactive diluents, its glycidyl group allows it to participate in the curing reaction of the epoxy resin, becoming an integral part of the final cross-linked polymer network. njchm.com This incorporation prevents the leaching that can occur with non-reactive diluents and minimizes negative impacts on the final properties of the cured material.

A primary function of this compound in epoxy formulations is to reduce the viscosity of the uncured resin. njchm.com High-viscosity epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), can be difficult to process. panpage.de The addition of a low-viscosity reactive diluent like CGE improves handling and processability, which is crucial for applications like coatings, adhesives, and casting. njchm.comnagase.com The long, flexible alkyl chain of CGE contributes significantly to this viscosity reduction.

The addition of monofunctional reactive diluents like CGE can also affect the curing process. It can influence the exothermic peak temperature during curing. For instance, adding a monofunctional diluent like butyl glycidyl ether has been shown to reduce the exothermic peak temperature and prolong the time to reach that peak. mdpi.com However, because monofunctional diluents can act as chain terminators, their concentration must be carefully controlled to achieve the desired viscosity without unduly compromising the crosslink density of the final network. panpage.de

Table 1: Effect of a Reactive Diluent on the Viscosity of a Standard Bisphenol-A Epoxy Resin

| Weight Percent of Diluent (%) | Resulting Viscosity at 25°C (cP) |

| 0 | 12,500 |

| 5 | 5,000 |

| 10 | 2,000 |

| 15 | 1,200 |

| 20 | 800 |

| 25 | 600 |

| Note: Data presented is for a generic monofunctional reactive diluent (cresyl glycidyl ether) to illustrate the typical effect on a standard epoxy resin (EEW=190). panpage.de The trend is representative of the effect of alkyl glycidyl ethers. |

The incorporation of this compound into an epoxy network modifies the properties of the cured material. The long, flexible C16 alkyl chain introduces flexibility into the otherwise rigid epoxy network. njchm.com This can enhance properties such as impact strength and toughness. google.comgoogle.com

Table 2: Example Impact of a Reactive Diluent on Epoxy System Properties

| Property | System without Diluent | System with 12.5 wt% Diluent |

| Tensile Strength (psi) | 10,500 | 9,000 |

| Tensile Modulus (psi) | 450,000 | 400,000 |

| Elongation (%) | 4.5 | 5.5 |

| Flexural Strength (psi) | 17,000 | 15,000 |

| Flexural Modulus (psi) | 440,000 | 410,000 |

| Glass Transition Temp. (Tg, °C) | 150 | 135 |

| Note: This data is illustrative, based on a system with cresyl glycidyl ether and an amine curing agent, to show general trends. panpage.de Properties can vary based on the specific alkyl glycidyl ether, epoxy resin, and curing agent. |

Influence on Interfacial Bonding Properties in Composites

This compound (CGE), a long-chain alkyl glycidyl ether, can be incorporated into polymer composites to enhance interfacial bonding. The long alkyl chain of CGE can improve the compatibility and adhesion between dissimilar materials within a composite, such as between a polymer matrix and a reinforcing filler.

The table below summarizes the effect of different reactive diluents on the interfacial bonding energy in an epoxy-polyamide 6 system, illustrating how chemical reactions at the interface significantly improve adhesion. mdpi.com

Table 1: Interfacial Bonding Energy of Epoxy/PA 6 Models

| Interface Model | Interfacial Bonding Energy (kcal/mol) |

|---|---|

| Carbon (C) | -583 ± 58 |

| Oxygen-unreacted (O-unreacted) | -611 ± 58 |

| Oxygen-reacted (53.6%) | -836 ± 74 |

| Oxygen-reacted (100%) | -1336 ± 56 |

This data demonstrates that increasing the chemical reactions at the interface leads to a more negative, and thus stronger, interfacial bonding energy. mdpi.com This principle supports the potential role of CGE in enhancing interfacial properties in composites through the reaction of its epoxy group with the matrix or filler.

Polymer Functionalization and Surface Modification Strategies

The grafting of hydrophobic molecules like this compound onto hydrophilic polysaccharide backbones is a common strategy to create amphiphilic polymers with tailored rheological properties. This modification can lead to significant changes in viscosity and gelling behavior, making the resulting materials suitable for a wide range of applications.

A study demonstrated that grafting this compound onto guar (B607891) gum can alter its rheological properties, resulting in improved viscosity profiles. Similarly, the hydrophobic modification of other polysaccharides, such as starch and xanthan gum, has been shown to enhance their ability to thicken aqueous solutions. google.comekb.eg This viscosity enhancement is often attributed to the intermolecular association of the hydrophobic side chains, which can form a network structure in water. google.com

The rheological properties of these modified polysaccharides are influenced by factors such as the length of the grafted alkyl chain and the degree of substitution. Research on graft poly(L-lactide) has shown that both the graft length and density can lead to an increase in zero-viscosity, complex modulus, and complex viscosity. rsc.org

The table below illustrates how grafting can affect the rheological properties of xanthan gum. ekb.eg

Table 2: Shear Stress of Xanthan Gum (XG) and Styrene-Grafted Xanthan Gum (XG-g-St) at Different Temperatures

| Temperature (°C) | Max Shear Stress of XG (Pa) | Max Shear Stress of XG-g-St (Pa) |

|---|---|---|

| 30 | 8 | 13 |

| 80 | 5 | 8 |

These findings indicate that the grafted copolymer exhibits higher shear stress and better temperature resistance compared to the unmodified xanthan gum. ekb.eg

The hydrophobic modification of biopolymers, including polysaccharides and proteins, with reagents like this compound, is a key strategy for developing advanced materials with tailored properties. embrapa.br This approach imparts amphiphilic characteristics to the biopolymers, enabling their use in applications such as emulsifiers, thickeners, and drug delivery systems. embrapa.br

The introduction of hydrophobic side chains, such as the cetyl group from CGE, onto a hydrophilic polymer backbone can lead to self-assembly in aqueous environments. acs.org This self-association can result in the formation of micelles or other nanostructures, which can be utilized to encapsulate hydrophobic molecules. acs.org

For example, the hydrophobic modification of starch with various reagents has been explored to create materials with enhanced foaming and surface tension properties. google.com Similarly, the modification of kraft lignin (B12514952) with dodecyl glycidyl ether has been shown to improve its hydrophobicity, with the extent of modification influencing the material's thermal properties and surface activity. lakeheadu.ca

The degree of hydrophobic substitution is a critical parameter that controls the properties of the modified biopolymer. In the case of cetyl-modified linear polyethylenimine, the degree of cetylation was found to determine the nature of the self-assembled aggregates, leading to the formation of micelles, vesicles, or dense nanoparticles. acs.org

The following table summarizes various hydrophobic modification reactions applied to different biopolymers. embrapa.br

Table 3: Examples of Hydrophobic Modification of Biopolymers

| Biopolymer | Hydrophobic Reagent | Key Findings |

|---|---|---|

| Starch | Alkyl ketene (B1206846) dimer (AKD) | Higher DS samples tended to be insoluble. |

| Cashew Gum | Octenyl succinic anhydride (B1165640) (OSA) | Decreased affinity for water absorption. |

| Xylan | Alkenyl succinic anhydride (ASA) | Higher degree of hydrophobicity achieved. |

The amphiphilic nature of polymers modified with this compound drives their self-assembly into micellar and hydrogel structures in aqueous solutions. researchgate.net The long hydrophobic cetyl chain and the hydrophilic polymer backbone lead to the formation of core-shell micelles, where the hydrophobic cores can encapsulate poorly water-soluble drugs. researchgate.net

The synthesis of amphiphilic block copolymers containing long-chain alkyl glycidyl ethers, such as CGE, has been shown to result in the formation of micellar hydrogels. researchgate.net These hydrogels can exhibit thermoresponsive behavior, where the mechanical properties change with temperature. researchgate.net The self-assembly process is influenced by factors like polymer architecture, the length of the hydrophobic and hydrophilic blocks, and the concentration of the polymer in solution. researchgate.netrsc.org

For instance, ABA triblock copolymers with a central hydrophilic block of polyethylene (B3416737) glycol (PEG) and outer hydrophobic blocks of poly(alkyl glycidyl ether) can form micellar, one-component hydrogels upon the addition of water. researchgate.net The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be tuned by varying the length of the alkyl chains and the molecular weight of the polymer blocks. researchgate.netacs.org

Research on other amphiphilic block copolymers has demonstrated the formation of various self-assembled structures, including spherical micelles, worm-like structures, and disk-like structures. researchgate.net The morphology of these structures can be influenced by factors such as pH and the presence of additives. researchgate.net

The table below provides examples of the sizes of self-assembled structures formed by different block copolymers. researchgate.netresearchgate.net

Table 4: Size of Self-Assembled Polymeric Structures

| Polymer System | Structure Type | Average Size (nm) |

|---|---|---|

| PEO-b-PFGE-b-PAGE | Spherical Micelles | ~40 (Rh) |

| PEO-b-PFGE-b-PAGE with fluorocarbon chain | Worm-like Structures | ~60 (Rh) |

| PEG-b-PAlkGE | Micelles | 45 - 178 |

Hydrophobic Modification of Biopolymers for Advanced Materials

Advanced Polymeric Applications in Bio-Related and Functional Materials

Polymeric systems derived from or incorporating this compound are being explored for their potential in targeted drug delivery. smolecule.com The amphiphilic nature of CGE-modified polymers allows for the encapsulation of hydrophobic drugs within the core of self-assembled micelles, enhancing their solubility and stability in aqueous environments. researchgate.net

The reactive epoxide group of this compound can be utilized for conjugation with therapeutic agents or targeting ligands, enabling the development of sophisticated drug delivery systems. These systems can be designed to release their payload in response to specific stimuli, such as changes in pH or temperature, which are often characteristic of diseased tissues like tumors. researchgate.net

For example, doxorubicin-conjugated micelles based on poly(ethylene oxide)-b-poly(allyl glycidyl ether) have been shown to release the drug more efficiently in the acidic environment of a tumor. researchgate.net Similarly, the incorporation of CGE into polymer structures can lead to the formation of thermoresponsive hydrogels that can be used as drug release systems. researchgate.net

The design of these drug delivery systems often involves the use of block copolymers, where one block provides the hydrophilic shell for stability and biocompatibility, and the other block, containing the hydrophobic CGE, forms the drug-loading core. rsc.org The properties of these systems, such as drug loading capacity and release kinetics, can be tailored by adjusting the molecular weight and composition of the polymer blocks.

The table below presents examples of drug delivery systems based on various polymers, highlighting their key features.

Table 5: Examples of Polymeric Drug Delivery Systems

| Polymer System | Drug | Key Features |

|---|---|---|

| PLGA-Dex | Sorafenib | Hydrophilic dextran-conjugated PLGA nanoparticles with high loading efficiency. nih.gov |

| Polyoxyethylene (2) cetyl ether (Brij 52) | Antithrombotic agent | Shear-activated vesicles for targeted delivery. nih.gov |

| Hyaluronic acid amphiphilic block copolymer (HACBC) | Hydrophobic drug | Shear-activated release from micellar hydrogels. nih.gov |

Development of Antimicrobial Polymeric Coatings and Materials

This compound has been explored for its potential in creating antimicrobial coatings, particularly for medical applications. Its long lipophilic cetyl chain and reactive glycidyl group allow for its incorporation into various polymer systems, imparting antimicrobial properties to the final material.

One approach involves the covalent derivatization of natural polymers. For instance, cellulose (B213188) has been functionalized with this compound (also known as glycidyl hexadecyl ether) in a green-chemistry approach using basic aqueous conditions. researchgate.net The resulting modified cellulose demonstrated a reduction of approximately half of the bacterial population of Staphylococcus aureus and Escherichia coli within 24 hours of direct contact. researchgate.net This highlights the potential of this compound in developing antibacterial materials from renewable resources.

The antimicrobial efficacy of coatings containing quaternary ammonium (B1175870) compounds (QACs) is well-established. mdpi.com The mechanism typically involves the disruption of the bacterial cell membrane. mdpi.com While direct research linking this compound to QACs in coatings is limited in the provided results, the principle of incorporating functional molecules into a polymer matrix is relevant. For example, reactive blending of copolymers with complementary functional groups, such as acrylic acid and glycidyl methacrylate, has been used to create cross-linked antimicrobial membranes. researchgate.net This suggests a potential pathway for integrating this compound into such systems to enhance their antimicrobial and antifouling properties.

Below is a data table summarizing the antimicrobial activity of a cellulose material functionalized with this compound.

| Bacterial Strain | Contact Time (hours) | Bacterial Population Reduction |

| Staphylococcus aureus | 24 | ~50% |

| Escherichia coli | 24 | ~50% |

Data derived from a study on cellulose functionalized with glycidyl hexadecyl ether. researchgate.net

Cross-linking Agents in Biochemical and Protein Chemistry Research

This compound serves as a cross-linking agent in biochemical and protein chemistry research. smolecule.com Its epoxide group can react with nucleophilic functional groups present in proteins, such as amines and thiols, to form stable covalent bonds. This property is valuable for studying protein-protein interactions and enzyme mechanisms. smolecule.com

The cross-linking ability of glycidyl ethers, in general, is utilized in various biomedical applications. For instance, polyglycerol-3-glycidyl ether acts as a crosslinking agent in the creation of drug delivery systems and biomaterials. Similarly, diepoxide compounds have been proposed as an alternative to glutaraldehyde (B144438) for creating irreversible cross-linked enzyme aggregates, which are more stable. researchgate.net

While specific research detailing the use of this compound for cross-linking specific proteins is not extensively covered in the provided results, its fundamental reactivity as a glycidyl ether makes it a candidate for such applications. The long cetyl chain could also introduce hydrophobic interactions, potentially influencing the conformation and stability of the cross-linked protein complexes.

| Application Area | Specific Use | Benefit |

| Biological Research | Protein cross-linking | Facilitates the study of protein interactions and enzyme mechanisms. smolecule.com |

| Biomedical Engineering | Biomaterial cross-linking | Used in creating scaffolds for tissue engineering and drug delivery systems. |

Engineering of Polymeric Materials with Nonlinear Optical Properties

This compound has been investigated for its use in developing polymeric materials with nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, such as in optical switching and frequency doubling. jhuapl.edu

The general strategy for creating NLO polymers often involves incorporating chromophores with large hyperpolarizabilities into a polymer matrix. Research on other glycidyl ether-containing polymers has demonstrated the successful preparation of linear-dendritic copolymers with significant NLO effects. rsc.org

| Polymer Modification | Effect on NLO Properties | d₃₃ value (pm V⁻¹) |

| Introduction of ether linkage into polymer main chain | Enhanced macroscopic NLO performance | up to 166 |

| Linear-dendritic copolymer with alkyl chain (P1) | Baseline NLO performance | 94 |

Data derived from a study on linear-dendritic copolymers for second-order NLO effects. rsc.org

Utilization in Click Chemistry for Biofunctional Polymers

The reactive epoxide group of glycidyl ethers, including this compound, makes them suitable for use in "click" chemistry reactions for the synthesis of biofunctional polymers. ntu.edu.twacs.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed.

One of the most prominent click reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org Glycidyl methacrylate-derived hyperbranched polymers have been reacted with sodium azide (B81097) to create azide-functionalized polymers. acs.org These can then be conjugated with alkyne-modified molecules, such as drugs, using the CuAAC reaction. acs.org This approach allows for the creation of well-defined, end-functionalized polymers. ntu.edu.tw

For example, a study demonstrated the successful transformation of a bromine end-terminated poly(methyl methacrylate) into various functionalities, including a glycidyl-ether end-group, via a click reaction. ntu.edu.tw This highlights the versatility of glycidyl ethers in post-polymerization modification. The combination of anionic polymerization and click chemistry provides a powerful tool for synthesizing polymers with precise molecular weights and functionalities. ntu.edu.twrsc.org

| Reaction Type | Reactants | Product | Application |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized polymer, Alkyne-modified molecule | Biofunctional polymer | Drug delivery, acs.org Synthesis of graft copolymers acs.org |

| Post-polymerization Modification | Bromine end-terminated polymer, Azide, Propargyl glycidyl ether | Glycidyl-ether terminated polymer | Creation of well-defined end-functionalized polymers ntu.edu.tw |

Analytical and Spectroscopic Characterization of Cetyl Glycidyl Ether and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of cetyl glycidyl (B131873) ether. Techniques such as NMR, FTIR, and mass spectrometry each provide unique and complementary information, allowing for a full structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cetyl glycidyl ether, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the protons of the glycidyl group and the long hexadecyl alkyl chain. The protons of the epoxide ring typically appear as a set of multiplets in the range of δ 2.6–3.2 ppm. researchgate.net The methylene (B1212753) protons of the ether linkage (-O-CH₂-) are observed further downfield, while the extensive methylene chain (-(CH₂)₁₄-) produces a large, overlapping signal around δ 1.2-1.4 ppm. The terminal methyl group (-CH₃) of the cetyl chain characteristically appears as a triplet at approximately δ 0.87 ppm. acs.org In studies of copolymers containing long-chain alkyl glycidyl ethers, these assignments are well-established. acs.org

¹³C NMR: The ¹³C NMR spectrum provides complementary data, confirming the carbon skeleton. The carbons of the oxirane ring typically resonate at approximately δ 44-51 ppm. The carbons of the ether linkage (-O-CH₂- and -CH₂-O-Alkyl) appear in the range of δ 70-74 ppm. The long alkyl chain shows a series of signals between δ 22-32 ppm, with the terminal methyl carbon appearing around δ 14 ppm. researchgate.net Detailed NMR data has been reported for long-chain analogues like octadecylglycidyl ether. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ, ppm) for this compound Data is based on typical values for long-chain alkyl glycidyl ethers.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Terminal -CH₃ | ~0.87 (triplet) | ~14.1 |

| Bulk Alkyl Chain -(CH₂)ₙ- | ~1.25 (multiplet) | ~22.7 - 31.9 |

| Alkyl -CH₂-CH₂-O- | ~1.55 (multiplet) | ~26.1 |

| Alkyl -CH₂-O- | ~3.45 (triplet) | ~71.8 |

| Glycidyl -O-CH₂- | ~3.38 (dd), ~3.70 (dd) | ~72.1 |

| Glycidyl -CH- | ~3.15 (multiplet) | ~50.8 |

| Glycidyl -CH₂ (oxirane) | ~2.61 (dd), ~2.80 (dd) | ~44.2 |

dd = doublet of doublets

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the distinct absorption bands of the epoxide ring, the ether linkage, and the long hydrocarbon chain.

The most diagnostic peaks for the glycidyl group include the C-H stretching of the terminal oxirane group around 3050 cm⁻¹ and the asymmetric stretching of the oxirane ring near 915 cm⁻¹. core.ac.uk An absorption band corresponding to the C-O-C stretching of the ether linkage is prominently observed in the 1100-1120 cm⁻¹ region. researchgate.netcore.ac.uk The presence of the long cetyl chain is confirmed by strong C-H stretching vibrations for CH₂ and CH₃ groups, which appear between 2850 and 2960 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹. The existence of FTIR spectra for glycidyl hexadecyl ether is noted in the scientific literature. rsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Oxirane Ring |

| ~2925 | Asymmetric C-H Stretch | -CH₂- (Alkyl) |

| ~2855 | Symmetric C-H Stretch | -CH₂- (Alkyl) |

| ~1465 | C-H Bend (Scissoring) | -CH₂- (Alkyl) |

| ~1250 | Asymmetric C-O-C Stretch | Oxirane Ring |

| ~1115 | C-O-C Stretch | Ether |

| ~915 | Asymmetric Ring Stretch | Oxirane Ring |

| ~845 | Symmetric Ring Stretch | Oxirane Ring |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. The molecular formula of this compound is C₁₉H₃₈O₂, corresponding to a molecular weight of approximately 298.5 g/mol . nih.gov

Under electron ionization (EI), the molecular ion peak (M⁺) may be observed. The fragmentation of ethers is typically dominated by alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. core.ac.uk For this compound, this would involve cleavage on either side of the ether oxygen. A primary fragmentation pathway is the loss of the C₁₆H₃₃ alkyl radical, leading to a prominent fragment ion. Another significant fragmentation involves cleavage of the C-O bond, resulting in ions corresponding to the glycidyl and hexadecyl portions of the molecule.

For more detailed analysis, tandem mass spectrometry (MS/MS) can be employed. Using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), a protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+NH₄]⁺) is generated and then fragmented to yield specific structural information.

Fourier Transform Infrared (FTIR) Spectroscopy

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, or other components in a mixture, as well as for quantitative analysis.

Gas chromatography (GC) is a primary method for the analysis of this compound, leveraging its volatility for separation.

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is highly effective for assessing the purity of this compound and quantifying its concentration. acs.org It is frequently used to monitor the progress of synthesis reactions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS): The coupling of GC with a mass spectrometer provides definitive identification of the separated components based on their mass spectra. This is particularly valuable for identifying trace impurities and byproducts. acs.org In some cases, derivatization of the sample via silylation may be performed to improve chromatographic performance. researchgate.net A study on the synthesis of the closely related octadecylglycidyl ether outlines a detailed GC method using a DB-1HT column. researchgate.net

Table 3: Typical Gas Chromatography (GC) Method Parameters for Long-Chain Alkyl Glycidyl Ether Analysis Based on methods for analogous compounds like octadecylglycidyl ether. researchgate.net

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | DB-1HT (or similar non-polar capillary column), 30 m x 0.32 mm ID |

| Carrier Gas | Nitrogen or Helium |

| Temperature Program | Initial Temp: 60°C (hold 3 min), Ramp: 12°C/min, Final Temp: 360°C (hold 30 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split |

For analyzing derivatives of this compound that may be non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is typically employed. The separation is based on the hydrophobicity of the components. Coupling HPLC with tandem mass spectrometry (HPLC/MS/MS) allows for highly sensitive and selective analysis. The components are separated by the HPLC system and then ionized (e.g., via ESI or APCI) and analyzed by the mass spectrometer, enabling both quantification and structural confirmation. This approach is crucial for analyzing reaction mixtures, such as the products of ring-opening reactions of this compound with amines or other nucleophiles.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Value/Description |

| Instrument | HPLC system coupled to a Tandem Mass Spectrometer (MS/MS) |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid for MS compatibility) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Gas Chromatography (GC, GC-FID, GC/MS) for Volatile Components

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for the purity and empirical formula of newly synthesized substances. For this compound, with a molecular formula of C₁₉H₃₈O₂, the expected elemental composition can be calculated and compared with experimental results to verify its identity. smolecule.com

For instance, a study on a fluorinated glycidyl ether utilized elemental analysis to confirm the percentages of carbon, hydrogen, and fluorine, ensuring the successful synthesis of the target compound. googleapis.com While specific elemental analysis data for this compound is not detailed in the provided results, the theoretical percentages can be readily calculated from its molecular formula.

Table 1: Theoretical Elemental Composition of this compound (C₁₉H₃₈O₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 19 | 228.19 | 76.45 |

| Hydrogen (H) | 1.01 | 38 | 38.38 | 12.86 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 10.72 |

| Total | | | 298.57 | 100.00 |

Advanced Characterization Methodologies for Polymeric Systems

The characterization of polymers derived from this compound necessitates more advanced techniques to understand their macroscopic properties, which are intrinsically linked to their molecular architecture.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. creative-biostructure.com This method separates molecules based on their size in solution, with larger molecules eluting first. paint.org Key parameters obtained from GPC/SEC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. selectscience.net

In the context of glycidyl ether polymers, SEC has been widely used to confirm the successful synthesis of polymers with controlled molecular weights and narrow dispersities. researchgate.netmdpi.com For example, studies on poly(glycidyl ether)s have utilized SEC to monitor the progress of polymerization reactions and to characterize the resulting polymers. mdpi.comcsic.es The technique is crucial for ensuring that side reactions, such as chain transfer, have not occurred, which would broaden the molecular weight distribution. mdpi.com The choice of solvent is critical for sample solubility and to ensure accurate analysis. unt.edu

Table 2: Illustrative GPC/SEC Data for a Hypothetical Poly(this compound)

| Parameter | Value | Description |

|---|---|---|

| Mn ( g/mol ) | 15,000 | Number-average molecular weight |

| Mw ( g/mol ) | 16,500 | Weight-average molecular weight |

This table represents typical data and is for illustrative purposes only.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of polymers, including phase transitions like the glass transition temperature (Tg) and melting point (Tm). google.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. scielo.br

For polymers derived from glycidyl ethers, DSC is employed to understand their thermal behavior. For instance, DSC studies on diblock copolymers of poly(ethyl glycidyl ether) (PEGE) and poly(ethylene oxide) (PEO) have been used to explore their thermoresponsive self-assembly in different solvents. nih.gov The long alkyl chain of this compound is known to reduce the glass transition temperature in cured epoxy resins by introducing flexibility. DSC can also be used to study the curing kinetics of epoxy resins, providing information on the activation energy and enthalpy of polymerization. scielo.brscielo.br

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Dispersity

Computational and Theoretical Approaches in Structural and Reactivity Studies

In addition to experimental techniques, computational and theoretical methods provide invaluable insights into the structural and electronic properties of molecules and the behavior of polymeric systems at an atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net

While specific HOMO-LUMO data for this compound was not found in the search results, the principles of these calculations are well-established. For various organic molecules, DFT calculations have been successfully used to predict molecular geometries, vibrational frequencies, and electronic properties. orientjchem.orgnih.gov Such calculations could be applied to this compound to understand the reactivity of its epoxide ring, which is crucial for its role in polymerization reactions.

Table 3: Representative Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |

This table outlines the key parameters obtained from quantum chemical calculations.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into polymer chain dynamics, conformation, and interactions with other molecules, such as solvents. mdpi.commdpi.com

MD simulations have been employed to investigate the temperature response of poly(glycidyl ether)s in aqueous solutions. nih.gov These simulations can elucidate the mechanisms of phase transitions, such as the lower critical solution temperature (LCST) behavior, by analyzing changes in polymer chain extension, hydrogen bonding between the polymer and water, and the hydration shell around hydrophobic groups. mdpi.comnih.gov For example, all-atom MD simulations of poly(glycidyl ether)s with oligooxyethylene side chains have helped to understand the relationship between the polymer structure and its thermoresponsive properties. mdpi.com Similar simulations could be applied to systems containing poly(this compound) to understand how the long cetyl chains influence polymer conformation, aggregation, and interaction with different environments.

Machine Learning Approaches for Enhanced Structural Elucidation